molecular formula C21H15N3O5S B15023989 1-(3,4-Dimethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3,4-Dimethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B15023989
M. Wt: 421.4 g/mol
InChI Key: WUMXGGPYBFFORL-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound featuring a fused chromeno-pyrrole-dione core substituted with a 3,4-dimethoxyphenyl group at position 1 and a 1,3,4-thiadiazolyl moiety at position 2. This compound belongs to a broader class of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, which are synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions .

Properties

Molecular Formula

C21H15N3O5S

Molecular Weight

421.4 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C21H15N3O5S/c1-27-14-8-7-11(9-15(14)28-2)17-16-18(25)12-5-3-4-6-13(12)29-19(16)20(26)24(17)21-23-22-10-30-21/h3-10,17H,1-2H3

InChI Key

WUMXGGPYBFFORL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NN=CS4)OC5=CC=CC=C5C3=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs differing in substituents, heterocyclic moieties, and biological profiles. Below is a detailed analysis:

Substituent Variations in the Chromeno-Pyrrole-Dione Core

Compound Name Key Substituents Synthesis Method Notable Properties References
1-(3,4-Dimethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 3,4-Dimethoxyphenyl (Position 1); 1,3,4-thiadiazol-2-yl (Position 2) Multicomponent reaction (methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate + aryl aldehyde + primary amine) Potential biological activity (broad structural diversity enables drug discovery screening)
2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 4-Ethoxy-3-methoxyphenyl (Position 1); 4,5-dimethylthiazol-2-yl (Position 2) Similar multicomponent approach with modified aldehydes/amines Structural analog with enhanced lipophilicity due to ethyl group; biological activity not reported
1-Aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones Aryl (Position 1); 2-(dimethylamino)ethyl (Position 2) Alkylation of primary amines with 2-(dimethylamino)ethyl chloride Improved solubility in polar solvents due to tertiary amine; no explicit bioactivity data

Functional Heterocyclic Moieties

  • 1,3,4-Thiadiazole vs. Thiazole Derivatives: The 1,3,4-thiadiazole group in the target compound offers distinct electronic and steric properties compared to thiazole derivatives (e.g., 4,5-dimethylthiazole in ). coli and C. albicans. This suggests the target compound’s thiadiazole substituent may confer similar bioactivity, though direct evidence is lacking .
  • Pyrazol-6(1H)-one Derivatives: The chromeno-pyrrole-dione core can be converted to 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones via hydrazine hydrate treatment .

Research Findings and Implications

  • Structural Diversity: The chromeno-pyrrole-dione scaffold supports extensive substitution, enabling tailored physicochemical properties (e.g., logP, solubility) for drug discovery .
  • Biological Potential: While direct data on the target compound’s bioactivity is absent, structurally related 1,3,4-thiadiazoles and pyrazolones demonstrate antimicrobial and anticancer activities, suggesting avenues for future testing .
  • Synthetic Challenges : Bulky substituents (e.g., 4-ethoxy-3-methoxyphenyl in ) may complicate reaction kinetics, necessitating optimized conditions for scale-up.

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